molecular formula C20H14BrN3OS B2637627 4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863593-66-2

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2637627
CAS No.: 863593-66-2
M. Wt: 424.32
InChI Key: OZJKIEMTJBAOOX-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)benzamide is a benzamide derivative featuring a bromine atom at the para position (C4) of the benzoyl ring and a 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl group as the amine substituent. This compound’s molecular formula is C₂₀H₁₄BrN₃OS, with a molecular weight of 424.31 g/mol .

Properties

IUPAC Name

4-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c1-12-15(19-24-17-6-3-11-22-20(17)26-19)4-2-5-16(12)23-18(25)13-7-9-14(21)10-8-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJKIEMTJBAOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step reactionsThe final step involves the bromination of the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, ultimately causing cell death .

Comparison with Similar Compounds

Positional Isomers of Bromine on the Benzamide Ring

Bromine substitution on the benzamide ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Bromine Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4 C₂₀H₁₄BrN₃OS 424.31 Thiazolo-pyridine-phenyl group; para-bromo substitution
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)benzamide (E153-0400) 3 C₂₀H₁₄BrN₃OS 424.31 Meta-bromo isomer; used in biological screening
2-Bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-YL)phenyl]benzamide 2 C₁₉H₁₂BrN₃OS 410.29 Ortho-bromo; phenyl group substituted at C4

Key Observations :

  • Steric Hindrance : Ortho-bromo substitution (e.g., 2-bromo analog) may hinder rotational freedom, affecting binding pocket accommodation .

Variations in Amine Substituents

The amine group’s substituent modulates solubility and target interaction. Notable examples:

Compound Name Amine Substituent Molecular Formula Molecular Weight (g/mol) Notes
4-Bromo-3-fluoro-N-(6-methylpyridin-2-YL)-benzamide (35) 6-Methylpyridin-2-YL C₁₄H₁₀BrFN₂O 336.15 Pyridine substituent; 3-fluoro enhances polarity
N-(2-Nitrophenyl)-4-bromo-benzamide 2-Nitrophenyl C₁₃H₉BrN₂O₃ 337.13 Nitro group increases electron deficiency; used in crystallographic studies
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-YL]oxybenzamide 2-Chloro-6-fluorophenyl with trifluoropropyloxy C₁₇H₁₁BrClF₅NO₂ 507.63 Fluorine-rich substituents enhance metabolic stability

Key Observations :

  • Polarity : Nitro groups (e.g., N-(2-nitrophenyl)-4-bromo-benzamide) increase hydrophilicity but may reduce membrane permeability .

Research Implications

  • Drug Discovery : The thiazolo-pyridine scaffold in the target compound is under exploration for kinase inhibition, with bromine positioning critical for ATP-binding pocket interactions .
  • Material Science : Brominated benzamides serve as intermediates in organic electronics, where substituent placement affects charge transport .

Biological Activity

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This compound incorporates a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN3OS with a molecular weight of approximately 446.3 g/mol. The presence of bromine and the thiazole ring contributes to its reactivity and potential biological activity.

This compound primarily acts as a phosphoinositide 3-kinase (PI3K) inhibitor , which plays a crucial role in various cellular processes such as growth, proliferation, and survival. By inhibiting PI3K, the compound disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. The interaction with PI3K is facilitated by the electron-deficient aryl group in the compound, enhancing its binding affinity to the target protein.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of c-KIT : Thiazolo[5,4-b]pyridine derivatives have been identified as effective inhibitors against c-KIT mutations associated with gastrointestinal stromal tumors (GIST). The specific binding modes of these derivatives allow them to effectively switch off activated c-KIT, showing promising results in overcoming drug resistance .
  • Cytotoxicity Studies : Various studies have highlighted the cytotoxic effects of thiazole derivatives against different cancer cell lines. For example, certain analogues exhibited IC50 values lower than reference drugs like doxorubicin in Jurkat cells, indicating strong anticancer potential .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-withdrawing groups enhances their interaction with bacterial targets, leading to significant antibacterial activity comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole and phenyl rings. Key findings include:

  • Bromine Substitution : The bromine atom at the para position relative to the sulfonamide group enhances the compound's reactivity and biological activity compared to other similar compounds.
  • Functional Group Influence : Variations in functional groups on the phenyl ring significantly affect the compound's potency against specific targets. For instance, modifications that enhance lipophilicity or introduce electron-donating groups can improve binding affinities and overall efficacy against cancer cells .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
4-Methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamideC16H17N3O2SContains a methoxy groupEnhanced anticancer activity
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamideC16H14F3N3SFeatures trifluoromethyl groupIncreased lipophilicity
4-Bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamideC16H14BrN3SSimilar structure but different substitutionComparable anticancer effects

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • A study on thiazolo[5,4-b]pyridine derivatives showed promising results against various cancer cell lines with IC50 values significantly lower than those of standard treatments like imatinib and sunitinib.
  • Another investigation highlighted the antimicrobial efficacy of thiazole-based compounds against Staphylococcus epidermidis, demonstrating their potential as alternative therapeutic agents in combating resistant bacterial strains.

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